4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol
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Overview
Description
4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to have multidirectional biological activity . They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the function of the target, which can result in therapeutic effects.
Biochemical Pathways
1,2,4-triazoles have been found to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that they may affect multiple biochemical pathways.
Result of Action
Given the multidirectional biological activity of 1,2,4-triazoles , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.
Preparation Methods
The synthesis of 4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine hydrate with carbon disulfide to form a dithiocarbazate intermediate, which is then cyclized with an appropriate aryl nitrile to yield the desired triazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its anticancer, antifungal, and antibacterial activities.
Industry: Utilized in the development of corrosion inhibitors and as a component in materials science.
Comparison with Similar Compounds
4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol can be compared with other similar compounds, such as:
1,2,4-Triazole: Known for its broad spectrum of biological activities, including antifungal and anticancer properties.
1,2,3-Triazole: Another isomer with similar biological activities but different chemical properties.
Thiazole-based compounds: Known for their antibacterial and antioxidant activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-3-(2-nitrophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2S/c9-12-7(10-11-8(12)16)5-3-1-2-4-6(5)13(14)15/h1-4H,9H2,(H,11,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDSMPOPMQMIGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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